1,1'-Dihexadecyl-3,3,3',3'-tetramethylindoCarboCyanine perchlorate

Endocytic trafficking Late endosome/lysosome targeting Membrane lipid sorting

1,1'-Dihexadecyl-3,3,3',3'-tetramethylindoCarboCyanine perchlorate (DiIC16(3)) is a lipophilic dialkylindocarbocyanine dye belonging to the DiI family of fluorescent membrane probes. It bears two saturated 16-carbon alkyl tails attached to an indocarbocyanine head group with a perchlorate counterion.

Molecular Formula C55H89ClN2O4
Molecular Weight 877.8 g/mol
Cat. No. B12086726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1'-Dihexadecyl-3,3,3',3'-tetramethylindoCarboCyanine perchlorate
Molecular FormulaC55H89ClN2O4
Molecular Weight877.8 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCN1C2=CC=CC=C2C(C1=CC=CC3=[N+](C4=CC=CC=C4C3(C)C)CCCCCCCCCCCCCCCC)(C)C.[O-]Cl(=O)(=O)=O
InChIInChI=1S/C55H89N2.ClHO4/c1-7-9-11-13-15-17-19-21-23-25-27-29-31-37-46-56-50-42-35-33-40-48(50)54(3,4)52(56)44-39-45-53-55(5,6)49-41-34-36-43-51(49)57(53)47-38-32-30-28-26-24-22-20-18-16-14-12-10-8-2;2-1(3,4)5/h33-36,39-45H,7-32,37-38,46-47H2,1-6H3;(H,2,3,4,5)/q+1;/p-1
InChIKeyHBTWOEFPWHHORE-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,1'-Dihexadecyl-3,3,3',3'-tetramethylindoCarboCyanine Perchlorate (DiIC16(3)): A C16 Lipophilic Carbocyanine Membrane Probe for Specialized Trafficking and Domain Studies


1,1'-Dihexadecyl-3,3,3',3'-tetramethylindoCarboCyanine perchlorate (DiIC16(3)) is a lipophilic dialkylindocarbocyanine dye belonging to the DiI family of fluorescent membrane probes. It bears two saturated 16-carbon alkyl tails attached to an indocarbocyanine head group with a perchlorate counterion. The compound is weakly fluorescent in aqueous solution but becomes highly fluorescent (excitation ~549 nm, emission ~565 nm) and photostable upon incorporation into lipid membranes . Its chain-length-dependent biophysical behavior—governing endocytic sorting, membrane domain partitioning, and lateral diffusion—distinguishes it from both shorter-chain (C12) and longer-chain (C18) analogs, making chain-length selection a critical procurement decision [1].

Why DiIC16(3) Cannot Be Interchanged with DiIC12(3), DiIC18(3), or FAST DiI: Chain-Length-Dependent Trafficking and Domain Partitioning


The dialkylindocarbocyanine dye family shares an identical fluorogenic head group, yet differences in alkyl tail length and saturation produce divergent intracellular trafficking fates, membrane domain preferences, and protein-loading efficiencies. DiIC16(3) is selectively delivered to late endosomes/lysosomes, whereas DiIC12(3) and FAST DiI predominantly recycle to the plasma membrane via the endocytic recycling compartment [1]. Furthermore, DiIC16(3) preferentially partitions into liquid-ordered (lipid raft) membrane domains while DiIC12(3) favors fluid-disordered domains [2]. These functional differences render generic substitution scientifically invalid for experiments targeting specific subcellular compartments or membrane microdomains.

Quantitative Comparative Evidence for DiIC16(3) Perchlorate: Head-to-Head Data Against DiIC12(3) and FAST DiI


Endocytic Sorting Fate: DiIC16(3) Is Delivered to Late Endosomes/Lysosomes Whereas DiIC12(3) and FAST DiI Are Targeted to the Endocytic Recycling Compartment

In a direct three-way comparison using CHO cells (TRVb-1 line), DiIC16(3), DiIC12(3), and FAST DiI—which share the identical indocarbocyanine head group but differ in alkyl tail length (C16 vs. C12) or saturation—were tracked by quantitative wide-field and confocal fluorescence microscopy against co-internalized Oregon Green–transferrin (OG-Tf). At 30 min post-endocytosis, nearly all internalized DiIC16(3) had segregated away from Tf-positive recycling compartments into discrete punctate structures distributed throughout the cell, identified as late endosomes/lysosomes. In contrast, DiIC12(3) and FAST DiI extensively colocalized with OG-Tf in the perinuclear endocytic recycling compartment (ERC). Among the DiI derivatives investigated, only DiIC16(3) entered late endosomes/lysosomes in significant proportions [1].

Endocytic trafficking Late endosome/lysosome targeting Membrane lipid sorting

BSA Carrier Loading Efficiency: DiIC16(3) Loads at ~0.1 mol/mol onto BSA Versus 0.3 for DiIC12(3) and 0.25 for FAST DiI

When DiI derivatives were loaded onto fatty-acid-free BSA via an identical ethanol-injection/dialysis protocol, absorption spectrophotometry revealed markedly different loading efficiencies: DiIC16(3) achieved ~0.1 mol dye/mol BSA, compared to ~0.3 for DiIC12(3) and ~0.25 for FAST DiI. This 2.5–3.0-fold lower BSA loading for DiIC16(3) is a direct consequence of its longer saturated alkyl chains, which reduce aqueous solubility and favor self-aggregation during the loading procedure [1].

Protein-dye conjugation BSA carrier loading Labeling protocol optimization

Labeling Concentration Required for Equivalent Cellular Fluorescence: DiIC16(3) Requires ~65-Fold Higher Working Concentration Than DiIC12(3)

To achieve roughly matched integrated fluorescence power per cell across DiI derivatives, the Mukherjee et al. (1999) study used 2 μM DiIC16(3), 31 nM DiIC12(3), and 75 nM FAST DiI labeling solutions. This represents a ~65-fold higher working concentration for DiIC16(3) compared to DiIC12(3), driven primarily by the lower BSA loading efficiency and the higher degree of dye self-aggregation in aqueous buffer. The minimum concentration yielding useful fluorescence signal differed dramatically between analogs [1].

Dye titration Labeling concentration optimization Fluorescence signal normalization

Membrane Domain Partitioning: DiIC16(3) Preferentially Partitions into Liquid-Ordered (Lipid Raft) Domains, Whereas DiIC12(3) Localizes to Fluid-Disordered Domains

DiIC16(3), with its two saturated 16-carbon alkyl tails, preferentially partitions into liquid-ordered membrane domains (lipid rafts) enriched in cholesterol and sphingolipids. This property has been experimentally validated in a study where DiIC16(3) colocalized with established raft markers Thy-1, CD59, and GM1 in the uropods of HIV-1-infected Jurkat T cells, while the non-raft transmembrane phosphatase CD45 was excluded [1]. In contrast, DiIC12(3), with shorter 12-carbon saturated tails, preferentially partitions into fluid-disordered membrane domains [2]. The differential partitioning is a direct consequence of acyl chain length: longer saturated chains favor tighter packing with cholesterol and sphingolipids in ordered domains.

Lipid rafts Membrane microdomains Ordered vs. disordered phase partitioning

Lateral Diffusion Dynamics: DiIC16(3) Exhibits Temperature-Dependent Diffusion Coefficients from 3.5 × 10⁻⁹ cm²/s (5°C) to 2 × 10⁻⁸ cm²/s (37°C) in Living Cell Membranes

Fluorescence recovery after photobleaching (FRAP) measurements in living human skin fibroblasts yielded lateral diffusion coefficients (D) for DiIC16(3) ranging from 3.5 × 10⁻⁹ cm²/s at 5°C to 2 × 10⁻⁸ cm²/s at 37°C, with a change in slope at 25°C. Above 25°C, the activation energy (Ea) for diffusion was 5–7 kcal/mol; below 25°C, Ea increased to 9–11 kcal/mol. In extracted plasma membrane lipid multibilayers, D was ~4-fold faster at 37°C (over 6 × 10⁻⁸ cm²/s), demonstrating that membrane proteins constrain DiIC16(3) mobility in intact cells [1]. This diffusion rate positions DiIC16(3) between the faster-diffusing DiIC12(3) and slower-diffusing DiIC18(3), consistent with chain-length-dependent mobility in lipid bilayers [2].

FRAP Lateral diffusion Membrane fluidity Lipid mobility

Procurement-Guiding Application Scenarios for DiIC16(3) Perchlorate: Where C16 Chain Length Is the Decisive Factor


Late Endosome/Lysosome Trafficking and Lipid Sorting Studies

DiIC16(3) is the only DiI-family probe that is selectively sorted from early/sorting endosomes to late endosomes and lysosomes rather than being recycled to the plasma membrane. In CHO cells, DiIC16(3) segregates away from transferrin within 30 min and accumulates in punctate late endosomal structures, while DiIC12(3) and FAST DiI remain in the endocytic recycling compartment . This property makes DiIC16(3) uniquely suited for studies of lysosomal lipid storage disorders, late endosomal maturation, and sorting signals that divert lipids away from the default recycling pathway. Procurement of DiIC12(3) or FAST DiI for these applications would yield no late endosomal labeling and fundamentally misinterpret trafficking routes.

Lipid Raft and Ordered Membrane Microdomain Visualization

The two saturated C16 alkyl tails of DiIC16(3) impart a strong preference for liquid-ordered (lipid raft) membrane domains, as demonstrated by its colocalization with raft markers Thy-1, CD59, and GM1 in T-cell uropods, and its exclusion from CD45-positive non-raft regions . DiIC12(3), by contrast, partitions into fluid-disordered domains . For investigators studying viral budding from rafts, GPI-anchored protein clustering, or cholesterol-dependent membrane organization, DiIC16(3) provides a fluorescent reporter that faithfully marks the ordered phase, making it a critical procurement choice for raft biology research.

Quantitative FRAP Studies of Membrane Lipid Mobility Requiring a Calibrated Intermediate-Diffusion Probe

DiIC16(3) has well-characterized lateral diffusion coefficients in living cell membranes, ranging from 3.5 × 10⁻⁹ cm²/s at 5°C to 2 × 10⁻⁸ cm²/s at 37°C, with defined activation energies above and below the 25°C transition temperature . Its C16 chain length provides an intermediate diffusion rate between the faster C12 and slower C18 analogs , making it a balanced probe for FRAP studies that aim to detect moderate changes in membrane fluidity without the extreme mobility of short-chain or unsaturated probes. This quantitative baseline enables reproducible cross-experiment comparisons that are not achievable with probes lacking published D values.

Long-Term Neuronal Tracing and Cell Tracking with Balanced Membrane Retention

DiIC16(3) perchlorate combines the intense red-orange fluorescence (Ex/Em 549/565 nm) of the DiI family with stable, long-lasting membrane labeling suitable for neuronal anterograde and retrograde tracing, cell migration studies, and transplantation tracking . Its intermediate chain length provides a practical balance: it is easier to load into cell suspensions than the C18 homolog DiIC18(3) , yet offers stronger membrane retention than the shorter C12 analog, reducing dye leakage during extended culture or in vivo experiments. This balanced profile makes DiIC16(3) a preferred procurement choice for experiments requiring week-to-month-scale cell tracking without the loading difficulties of longer-chain dyes or the rapid loss of shorter-chain probes.

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